molecular formula C12H10N6O B2996934 N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034250-06-9

N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2996934
CAS No.: 2034250-06-9
M. Wt: 254.253
InChI Key: ZAEBCDXCHBPWMO-UHFFFAOYSA-N
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Description

N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that features a combination of an imidazole ring and a triazole ring

Mechanism of Action

Target of Action

The primary target of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

The compound interacts with its target, NOS, to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .

Pharmacokinetics

The compound’s lipophilicity and water solubility can influence its bioavailability and distribution within the body .

Result of Action

The production of NO as a result of the action of this compound can have various molecular and cellular effects. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . This means that the compound could potentially be used in the treatment of certain types of cancer and infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 4-(1H-imidazol-1-yl)phenylamine with 1H-1,2,3-triazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous mixing of reactants in a controlled environment, ensuring consistent product quality and reducing waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation products may include hydroxylated or carboxylated derivatives.

  • Reduction products can include amines or other reduced forms.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Industry: Its chemical properties make it useful in material science and organic synthesis, contributing to the development of new materials and industrial processes.

Comparison with Similar Compounds

  • Imidazole derivatives

  • Triazole derivatives

  • Other heterocyclic compounds

Uniqueness: N-(4-(1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c19-12(11-7-14-17-16-11)15-9-1-3-10(4-2-9)18-6-5-13-8-18/h1-8H,(H,15,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBCDXCHBPWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNN=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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